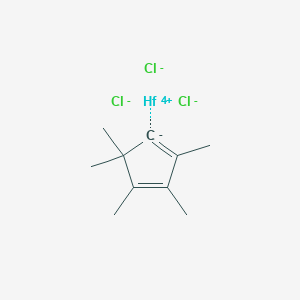
2,4-Dibromo-beta-D-Glucopyranosiduronic Acid Estrane Derivative
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dibromo-beta-D-Glucopyranosiduronic Acid Estrane Derivative is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of bromine atoms at the 2 and 4 positions, a glucopyranosiduronic acid moiety, and an estrane derivative structure. Its unique chemical structure makes it a valuable subject of study in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-beta-D-Glucopyranosiduronic Acid Estrane Derivative typically involves multiple steps. Starting from a synthetic disaccharide glycosyl acceptor, the stepwise or blockwise construction of the sugar backbone with appropriate synthons leads to the formation of the desired compound . The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, making the compound available for various applications in research and industry.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dibromo-beta-D-Glucopyranosiduronic Acid Estrane Derivative undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of bromine atoms or the reduction of other functional groups.
Substitution: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
2,4-Dibromo-beta-D-Glucopyranosiduronic Acid Estrane Derivative has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to study enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,4-Dibromo-beta-D-Glucopyranosiduronic Acid Estrane Derivative involves its interaction with specific molecular targets. The bromine atoms and glucopyranosiduronic acid moiety play crucial roles in binding to enzymes and receptors, modulating their activity. The estrane derivative structure contributes to the compound’s overall stability and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Beta-D-Glucopyranosiduronic Acid: A related compound with similar sugar moiety but lacking the bromine atoms and estrane derivative structure.
2,4-Dibromo-Glucopyranoside: Similar in having bromine atoms at the 2 and 4 positions but differs in the overall structure.
Uniqueness
2,4-Dibromo-beta-D-Glucopyranosiduronic Acid Estrane Derivative is unique due to its combination of bromine atoms, glucopyranosiduronic acid moiety, and estrane derivative structure. This unique combination imparts specific chemical and biological properties that are not found in other similar compounds.
Propriétés
Formule moléculaire |
C32H38Br2O11 |
|---|---|
Poids moléculaire |
758.4 g/mol |
Nom IUPAC |
methyl (1S,2R,3S,5R)-2,3,4-triacetyloxy-5-[[(8R,9S,13S,14S)-2,4-dibromo-3-hydroxy-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-16-yl]oxy]cyclohexane-1-carboxylate |
InChI |
InChI=1S/C32H38Br2O11/c1-13(35)42-27-20(31(40)41-5)11-23(28(43-14(2)36)29(27)44-15(3)37)45-24-12-21-17-6-7-18-19(10-22(33)26(38)25(18)34)16(17)8-9-32(21,4)30(24)39/h10,16-17,20-21,23-24,27-29,38H,6-9,11-12H2,1-5H3/t16-,17+,20-,21-,23+,24?,27+,28?,29-,32-/m0/s1 |
Clé InChI |
UVUGIVIZLLKTJL-VXQHQWBTSA-N |
SMILES isomérique |
CC(=O)O[C@@H]1[C@H](C[C@H](C([C@H]1OC(=O)C)OC(=O)C)OC2C[C@H]3[C@@H]4CCC5=C(C(=C(C=C5[C@H]4CC[C@@]3(C2=O)C)Br)O)Br)C(=O)OC |
SMILES canonique |
CC(=O)OC1C(CC(C(C1OC(=O)C)OC(=O)C)OC2CC3C4CCC5=C(C(=C(C=C5C4CCC3(C2=O)C)Br)O)Br)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[7-Trifluoromethyl-5-(4-trifluoromethyl-phenyl)-pyrazolo[1,5-a]pyrimidin-3-ylethynyl]-pyridine-3-sulfonic acid](/img/structure/B13406824.png)

![(6aR,10aR)-9-Carboxy-6,6-dimethyl-3-pentyl-6a,7,8,10a-tetrahydro-6H-dibenzo[b,d]pyran-1-yl beta-D-glucopyranosiduronic acid](/img/structure/B13406833.png)
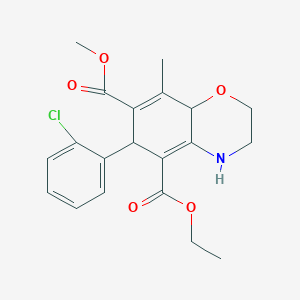
![2-Methyl-5-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B13406838.png)

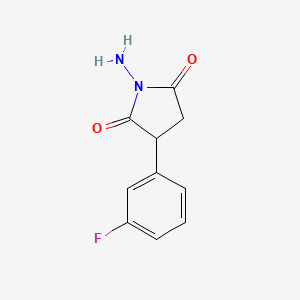
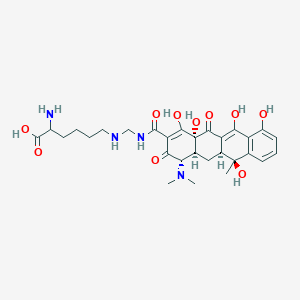
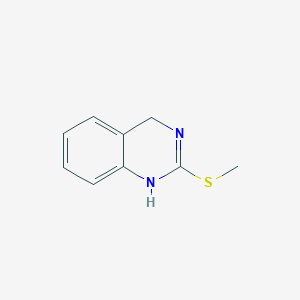
![4a-[[4-(2-ethoxy-2-phenylethyl)piperazin-1-yl]methyl]-8-fluoro-2,3,4,9b-tetrahydro-1H-dibenzofuran-4-ol;dihydrochloride](/img/structure/B13406861.png)
![Ethyl 3-amino-6-fluoro-9-methyl-4-oxo-4,9-dihydrothieno[2,3-b]quinoline-2-carboxylate](/img/structure/B13406865.png)
![N-[(5-methylpyridin-3-yl)methyl]-1,1-diphenylmethanimine](/img/structure/B13406882.png)
